molecular formula C9H10ClNO B14114238 3-Chloro-2-cyclopropyl-4-methoxypyridine

3-Chloro-2-cyclopropyl-4-methoxypyridine

Cat. No.: B14114238
M. Wt: 183.63 g/mol
InChI Key: KXNWSMLLXNMAKH-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclopropyl-4-methoxypyridine is an organic compound with the molecular formula C9H10ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a cyclopropyl group at the second position, and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyclopropyl-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyclopropyl-4-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-2-cyclopropyl-4-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activities and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclopropyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyridine: Similar in structure but lacks the cyclopropyl group.

    3-Chloro-4-cyclopropyl-2-methoxypyridine: A positional isomer with different substitution patterns.

    4-Methoxy-2(1H)-pyridone: A precursor in the synthesis of 3-Chloro-2-cyclopropyl-4-methoxypyridine.

Uniqueness

This compound is unique due to the combination of its chlorine, cyclopropyl, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-2-cyclopropyl-4-methoxypyridine

InChI

InChI=1S/C9H10ClNO/c1-12-7-4-5-11-9(8(7)10)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

KXNWSMLLXNMAKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C2CC2)Cl

Origin of Product

United States

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